rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one
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Overview
Description
rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one: is a bicyclic compound that features a nitrogen atom within its structure. This compound is notable for its unique bicyclic framework, which imparts distinct chemical and physical properties. It is often utilized as a building block in organic synthesis and has applications in various fields including medicinal chemistry and materials science.
Preparation Methods
Industrial Production Methods: While specific industrial production methods for rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This might involve the use of continuous flow reactors and advanced separation techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of different functional groups at specific positions on the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Typically uses hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Utilizes halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Comparison with Similar Compounds
(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but with an additional nitrogen atom.
Uniqueness: rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one is unique due to its specific stereochemistry and the presence of a single nitrogen atom within the bicyclic structure. This imparts distinct reactivity and properties compared to other similar compounds.
Properties
CAS No. |
1228748-72-8 |
---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
(1R,4R)-2-azabicyclo[2.2.1]heptan-5-one |
InChI |
InChI=1S/C6H9NO/c8-6-2-5-1-4(6)3-7-5/h4-5,7H,1-3H2/t4-,5-/m1/s1 |
InChI Key |
AWMWNFQHDSRGDB-RFZPGFLSSA-N |
Isomeric SMILES |
C1[C@@H]2CC(=O)[C@H]1CN2 |
Canonical SMILES |
C1C2CC(=O)C1CN2 |
Origin of Product |
United States |
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